REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:26][CH2:27][CH2:28][CH2:29][C:30]([CH3:37])([CH3:36])[C:31]([O:33][CH2:34][CH3:35])=[O:32]>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([O:18][CH2:26][CH2:27][CH2:28][CH2:29][C:30]([CH3:36])([CH3:37])[C:31]([O:33][CH2:34][CH3:35])=[O:32])=[CH:16][CH:17]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(C(=O)OCC)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CCCCCOC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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STIRRING
|
Details
|
the mixture was stirred
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Type
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TEMPERATURE
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Details
|
under reflux overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
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The solvent was removed from the reaction mixture by distillation under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in chloroform
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Type
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WASH
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Details
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The solution was successively washed with a 1N aqueous sodium hydroxide solution, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation over reduced pressure
|
Type
|
WASH
|
Details
|
The product was eluted out
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the
|
Type
|
DISTILLATION
|
Details
|
eluate by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixture of ethyl acetate-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCCCOC1=CC=C(OCCCCC(C(=O)OCC)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |